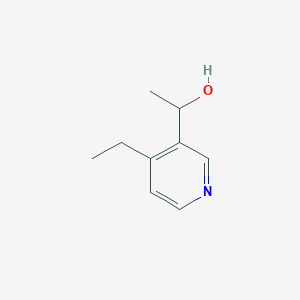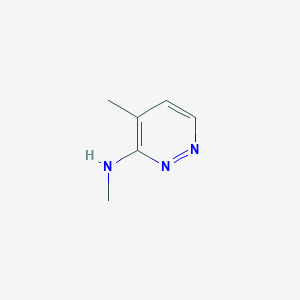
5-Ethynyl-2-isopropylthiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethynyl-2-isopropylthiazole is a heterocyclic compound containing a thiazole ring substituted with an ethynyl group at the 5-position and an isopropyl group at the 2-position. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethynyl-2-isopropylthiazole typically involves the formation of the thiazole ring followed by the introduction of the ethynyl and isopropyl groups. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 2-isopropylthioamide with acetylene derivatives can yield the desired thiazole compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressures to facilitate the reaction. The specific details of industrial methods are proprietary and may vary between manufacturers .
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethynyl-2-isopropylthiazole can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form different functional groups.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The ethynyl and isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids or aldehydes, while reduction of the thiazole ring can produce dihydrothiazole derivatives .
Applications De Recherche Scientifique
5-Ethynyl-2-isopropylthiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Ethynyl-2-isopropylthiazole involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The ethynyl group can participate in click chemistry reactions, facilitating the formation of bioconjugates. The isopropyl group can influence the compound’s lipophilicity and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Ethynyl-2-methylthiazole: Similar structure but with a methyl group instead of an isopropyl group.
5-Ethynyl-2-ethylthiazole: Similar structure but with an ethyl group instead of an isopropyl group.
5-Ethynyl-2-propylthiazole: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
5-Ethynyl-2-isopropylthiazole is unique due to the presence of the isopropyl group, which can influence its chemical reactivity and biological activity. The combination of the ethynyl and isopropyl groups provides a distinct set of properties that can be leveraged in various applications .
Propriétés
Formule moléculaire |
C8H9NS |
|---|---|
Poids moléculaire |
151.23 g/mol |
Nom IUPAC |
5-ethynyl-2-propan-2-yl-1,3-thiazole |
InChI |
InChI=1S/C8H9NS/c1-4-7-5-9-8(10-7)6(2)3/h1,5-6H,2-3H3 |
Clé InChI |
QGVZRDUDQOIHNP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NC=C(S1)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1H-indolo[2,3-b]quinoxaline](/img/structure/B13112420.png)
![6-Chloro-4-methoxy-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13112426.png)


![2,14,17,23-tetrachloro-5,11-dioxaheptacyclo[13.9.1.116,20.03,7.08,25.09,13.024,26]hexacosa-1,3(7),8(25),9(13),14,16,18,20(26),21,23-decaene-4,6,10,12-tetrone](/img/structure/B13112459.png)
![Chloro(1-t-butylindenyl)[1,3-bis(2,6-di-i-propylphenyl)imidazol-2-yl]palladium(II)](/img/structure/B13112462.png)


![4-Bromo-4'-[(hydroxy)(tosyloxy)iodo]biphenyl](/img/structure/B13112470.png)



